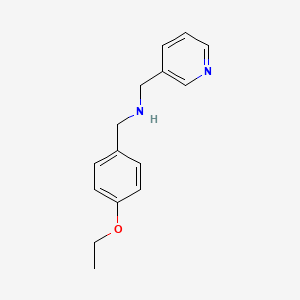

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine" has been explored in various studies. One such study describes the synthesis of a new monomer, 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, and its hydrochloride derivative. These compounds were then used in radical homo- and copolymerization to create macromolecular systems intended as selective inhibitors of copper-containing amine oxidases . Another study focused on the synthesis of a novel compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using various spectroscopic methods . These studies highlight the potential for creating new compounds with specific biological activities through careful design and synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine" has been investigated using different techniques. For instance, a compound with a triazole and pyrimidine moiety was structurally characterized by elemental analysis, NMR, and single crystal X-ray diffraction. The study revealed that the molecular conformation is stabilized by intramolecular hydrogen bonds, forming a supramolecular chain in the crystal . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

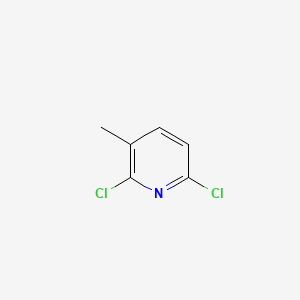

The reactivity of pyridine derivatives has been explored in the context of synthesizing new heterocyclic compounds. For example, 4-aryl-1,2,3,6-tetrahydropyridinium quaternary salts were shown to generate N-ylides when heated with NaH, leading to the formation of substituted pyrrolidines or 1H-tetrahydroazepine derivatives. The presence of an aryl substituent was found to influence the direction of the reaction, demonstrating the importance of molecular structure in determining chemical reactivity .

Physical and Chemical Properties Analysis

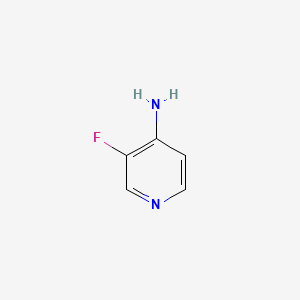

The physical and chemical properties of compounds structurally related to "(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine" have been computationally and experimentally studied. For instance, the antimicrobial activity of a synthesized compound was assessed using the disk well diffusion method, and its physical properties were predicted using the Swiss ADME online tool . Additionally, DFT studies provided insights into the charge energy distribution and sites of chemical reactivity, which are important for understanding the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

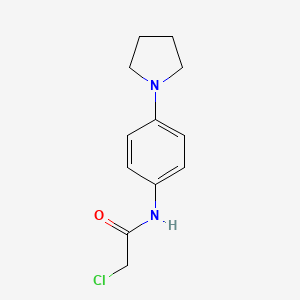

Metabolic Pathways and Receptor Agonism Research has highlighted the metabolic pathways and receptor agonism properties of compounds structurally similar to (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. A study on a thiazole benzenesulfonamide derivative, a potent and selective agonist of the human beta3-adrenergic receptor, detailed the metabolic transformations in rats, including the identification of novel conjugated metabolites and the involvement of cytochrome P450 3A4 in the biotransformation processes (Tang et al., 2002).

Vasospasm Prevention Another study explored the prevention of cerebral vasospasm post-subarachnoid hemorrhage using endothelin receptor antagonists, showcasing the therapeutic potential of structurally related compounds in vascular conditions (Zuccarello et al., 1996).

Neuroleptic Activity Compounds with a similar structure to (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine have been examined for their neuroleptic activity, indicating the potential for applications in treating psychosis and related disorders (Iwanami et al., 1981).

Radiopharmaceutical Potential Research into technetium(IV)-99m labeled complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones highlighted the high kidney uptake and retention in animals, suggesting the potential of structurally similar compounds in radiopharmaceutical applications for morphologic renal imaging (Edwards et al., 1993).

Anticonflict and Memory Enhancement Studies on [1]benzothieno[2,3-c]pyridines and their tetrahydro derivatives have demonstrated potent anticonflict activity and lessening of memory impairment in animal models, suggesting the potential therapeutic application of structurally related compounds in anxiety disorders and cognitive enhancement (Kawakubo et al., 1990).

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNSZEZLJVCJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)